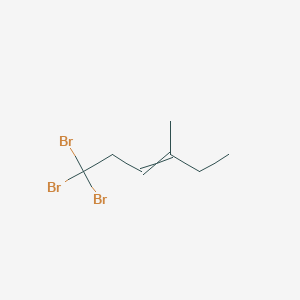
1,1,1-Tribromo-4-methylhex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tribromo-4-methylhex-3-ene is an organic compound with the molecular formula C7H11Br3. It is a halogenated hydrocarbon, specifically a tribromoalkene, characterized by the presence of three bromine atoms attached to the first carbon atom and a double bond between the third and fourth carbon atoms in the hexene chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Tribromo-4-methylhex-3-ene can be synthesized through the bromination of 4-methylhex-3-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-methylhex-3-ene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and bromine concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tribromo-4-methylhex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Elimination Reactions: Often performed using strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes or alkynes with varying degrees of substitution.
Addition Reactions: Formation of dibromoalkanes or other halogenated derivatives.
Scientific Research Applications
1,1,1-Tribromo-4-methylhex-3-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of various halogenated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or protein binding.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1-tribromo-4-methylhex-3-ene involves its interaction with various molecular targets through its reactive bromine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Addition: The double bond can react with electrophiles, resulting in the addition of new groups to the molecule.
Elimination: The compound can undergo elimination reactions to form unsaturated products with different degrees of substitution.
Comparison with Similar Compounds
1,1,1-Tribromo-4-methylhex-3-ene can be compared with other similar halogenated compounds, such as:
1,1,1-Tribromo-3-hexene: Similar structure but without the methyl group on the fourth carbon. This compound may exhibit different reactivity and properties due to the absence of the methyl substituent.
1,1,1-Tribromo-2-methylpent-3-ene: Another tribromoalkene with a different carbon chain length and position of the methyl group. The differences in chain length and substitution pattern can affect the compound’s reactivity and applications.
1,1,1-Tribromo-4-methylpent-3-ene: Similar to this compound but with a shorter carbon chain. The shorter chain length may influence the compound’s physical properties and reactivity.
Properties
CAS No. |
62648-69-5 |
|---|---|
Molecular Formula |
C7H11Br3 |
Molecular Weight |
334.87 g/mol |
IUPAC Name |
1,1,1-tribromo-4-methylhex-3-ene |
InChI |
InChI=1S/C7H11Br3/c1-3-6(2)4-5-7(8,9)10/h4H,3,5H2,1-2H3 |
InChI Key |
SKEQOPFQDJNPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(Br)(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















